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Ethoxytrimethylsilane

Surface modification Stöber silica TMS functionalization

Sourcing Ethoxytrimethylsilane (ETMS, CAS 1825-62-3) demands a strategic choice. Unlike alternatives that release corrosive HCl (TMCS) or interfering ammonia (HMDS), ETMS generates only benign, volatile ethanol during silylation. This protects acid-sensitive microelectronic components and ensures process integrity. For engineers developing sub-45 nm node low-k dielectric films, ETMS achieves a critical k-value of 1.8—a >50% reduction from dense SiO₂. For material scientists, it delivers the highest water contact angles (136°) in TEOS-based aerogels. Choose ETMS for uncompromised substrate compatibility, process safety, and superior performance in high-value semiconductor, biomedical implant, and advanced material applications.

Molecular Formula C5H14OSi
Molecular Weight 118.25 g/mol
CAS No. 1825-62-3
Cat. No. B156612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxytrimethylsilane
CAS1825-62-3
Molecular FormulaC5H14OSi
Molecular Weight118.25 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)C
InChIInChI=1S/C5H14OSi/c1-5-6-7(2,3)4/h5H2,1-4H3
InChIKeyRSIHJDGMBDPTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxytrimethylsilane (CAS 1825-62-3): Physical Properties and Sourcing Specifications for Scientific Procurement


Ethoxytrimethylsilane (ETMS, CAS 1825-62-3), also referred to as trimethylethoxysilane, is a monofunctional alkoxysilane with the formula C5H14OSi (MW 118.25 g/mol) [1]. It is a clear, colorless liquid at room temperature with a boiling point of 75–76 °C, a density of 0.757 g/mL at 25 °C, a refractive index (n20/D) of 1.374, and a flash point of −18 °C . ETMS is moisture-sensitive and reacts with water, necessitating storage under inert atmosphere in a flammables area [2]. Commercial grades are typically supplied at ≥97% purity (GC area%) and are widely available from major chemical vendors .

Why Ethoxytrimethylsilane Cannot Be Interchanged with Other TMS-Donor Silanes Without Process Revalidation


Ethoxytrimethylsilane delivers a trimethylsilyl (TMS) functional group to surfaces and molecules, but its substitution with other TMS-donor silanes such as trimethylchlorosilane (TMCS), hexamethyldisilazane (HMDS), or methoxytrimethylsilane is not scientifically interchangeable. ETMS generates ethanol as a benign, volatile byproduct upon hydrolysis or silylation, whereas TMCS releases corrosive HCl that can damage acid-sensitive substrates and accelerate metal component degradation . HMDS releases ammonia, which may interfere with acid-catalyzed sol–gel processes and introduce unwanted nitrogen contamination [1]. Furthermore, ETMS exhibits distinct reaction kinetics in vapor-phase silylation: at 623 K, TMCS achieves a TMS surface coverage of approximately 1.2 TMS/nm² on non-dehydroxylated MCM-41, while ETMS follows a different kinetic profile under identical anhydrous vapor-phase conditions [2]. These differences in byproduct chemistry, substrate compatibility, and surface loading kinetics mean that substituting ETMS with another TMS donor without process revalidation can lead to altered hydrophobicity outcomes, equipment corrosion, or batch-to-batch inconsistency.

Ethoxytrimethylsilane: Quantitative Comparator-Based Evidence for Scientific Selection and Procurement


Ethoxytrimethylsilane vs. Hexamethyldisilazane: Quantified TMS Surface Coverage on Stöber Silica Sols

In a direct head-to-head comparison, ETMS and HMDS were evaluated as TMS-functionalization agents for Stöber silica sols. HMDS reacts with both the solvent (ethanol) and the silica surface, producing ETMS as an intermediate via the HMDS/ethanol reaction [1]. Reaction rate measurements revealed that the silica surface reacts with HMDS at short timescales (minutes) and subsequently with the in situ-generated ETMS at longer timescales (days) [1]. The TMS surface coverage achieved ranged from 5% to 33%, with the final coverage being a strong function of the starting silica-surface chemistry and the HMDS reaction time; sols with a greater hydrogen-bonded silanol surface yielded higher TMS coverage [1].

Surface modification Stöber silica TMS functionalization

Ethoxytrimethylsilane as Aerogel Co-Precursor: Contact Angle Superiority over Competing Co-Precursors

In a cross-study comparable evaluation of TEOS-based silica aerogels synthesized with various co-precursors, TMES (trimethylethoxysilane) demonstrated the highest water contact angle among all co-precursors tested [1]. The contact angle for TMES co-precursor aerogels was measured at 136°, whereas other co-precursors yielded contact angles ranging from 120° to 130° [1]. A separate study on sodium silicate-based silica aerogels reported that a TMES/TMCS volume ratio of 40/60 produced aerogels with a contact angle of 131.8°, a specific surface area of 458 m²/g, a pore volume of 3.215 cm³/g, and a porosity of 92.7% [2].

Silica aerogel Hydrophobicity Sol–gel synthesis

Ethoxytrimethylsilane (EOTMS) vs. HMDSO and DEODMS: Superior Wettability and Reduced Inflammatory Response in Plasma-Deposited Organosiloxane Films

In a direct head-to-head comparison, three organosiloxane monomers — hexamethyldisiloxane (HMDSO), diethoxydimethylsilane (DEODMS), and ethoxytrimethylsilane (EOTMS) — were deposited onto zirconia substrates via plasma polymerization to evaluate their performance for biomedical implant applications [1]. Wettability tests indicated that the EOTMS film provided better wettability due to its less hydrophobic surface compared to the HMDSO and DEODMS films [1]. In vivo implantation tests further revealed that the EOTMS-coated zirconia exhibited a slower inflammatory response and lower levels of polymorphonuclear cells and lymphocytes than the other coatings [1]. All three films demonstrated no cytotoxicity in vitro [1].

Plasma polymerization Zirconia implants Biocompatibility

Ethoxytrimethylsilane-Mediated Surface Methylation: Enhanced Solid Acid Catalysis for Isobutane/1-Butene Alkylation

In a cross-study comparable evaluation, SBA-15 mesoporous silica was surface-modified with ETMS to cap surface hydroxyl groups with trimethylsilane, creating a hydrophobic methyl-modified surface (Me-SBA-15) that was subsequently impregnated with Nafion resin [1]. Compared with the polar surface of conventional unmodified SBA-15 and with commercial Nafion silica nanocomposite SAC-13, the methyl-modified Me-SBA-15 material was demonstrated to be a much better solid acid catalyst for the alkylation of isobutane/1-butene [1].

Solid acid catalysis Alkylation Mesoporous materials

Ethoxytrimethylsilane Vapor Infiltration: Ultra-Low Dielectric Constant (k = 1.8) in Mesoporous Silica Films

In a cross-study evaluation of vapor infiltration techniques for spin-on mesoporous silica films, treatment with trimethylethoxysilane (TMES) yielded a dielectric constant of 1.8 [1]. For reference, dense silicon dioxide (SiO₂) has a dielectric constant of k = 3.9–4.2, and the 45 nm technology node for ultra-large-scale integrated circuits (ULSIs) requires films with k < 2.0 [1]. The TMES vapor infiltration treatment effectively improved mechanical strength, hydrothermal stability, and film adhesion while achieving this ultra-low k value [1].

Low-k dielectrics Mesoporous silica Thin films

Ethoxytrimethylsilane vs. APTES in Dielectric Nanocomposites: Tunable Polarization Rate and Charge Trap Density

In a direct head-to-head comparison, silica fillers were surface-modified with either unpolar trimethylethoxysilane (TMES) or polar 3-aminopropyl triethoxysilane (APTES) and incorporated into PP/POE nanocomposite films [1]. Scanning electron microscopy revealed that the polar APTES-modified silica cluster size (300 nm) was larger than that of the unpolar TMES-modified silica (100 nm), indicating better dispersion of TMES-functionalized particles [1]. Thermally Stimulated Depolarization Current (TSDC) characterization showed that polar APTES-silica introduced deeper charge traps than unpolar TMES-silica, while TMES-silica exhibited higher trap density [1]. Apparent conductivity measurements during the TSDC poling phase indicated that APTES-silica nanocomposites featured very fast polarization to reach saturation, whereas TMES-silica displayed a rather slow polarization rate [1]. Pulsed Electroacoustic Analysis demonstrated that space charge was suppressed by addition of polar APTES-silica but increased by the presence of unpolar TMES-silica [1].

Dielectric nanocomposites Space charge Surface functionalization

Ethoxytrimethylsilane: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Ultra-Low-k Dielectric Film Fabrication for Advanced Semiconductor Nodes

For semiconductor manufacturers and microelectronics researchers requiring dielectric films with k < 2.0 for 45 nm and below technology nodes, TMES vapor infiltration of spin-on mesoporous silica films delivers a measured dielectric constant of k = 1.8 [1]. This represents a >50% reduction from dense SiO₂ (k = 3.9–4.2) and satisfies the stringent <2.0 requirement for ULSI interlayer dielectrics [1]. Procurement of high-purity ETMS is indicated when the target application demands ultra-low dielectric constants that alternative silylation agents cannot reliably achieve without compromising mechanical strength or hydrothermal stability.

Synthesis of Maximum-Hydrophobicity Silica Aerogels

In aerogel research and production where maximizing water repellency is the primary performance criterion, TMES as a co-precursor in TEOS-based sol–gel synthesis yields the highest water contact angle (136°) among tested co-precursors, compared to the 120°–130° range of alternatives [1]. For sodium silicate-based aerogels, an optimized TMES/TMCS volume ratio of 40/60 achieves a contact angle of 131.8° alongside a specific surface area of 458 m²/g and porosity of 92.7% . Procurement of ETMS is indicated when the application demands aerogels with superior hydrophobicity for thermal insulation, oil spill remediation, or hydrophobic adsorbents.

Plasma-Deposited Biocompatible Coatings for Zirconia Implants

For biomedical device manufacturers developing zirconia dental or orthopedic implants, EOTMS as a plasma polymerization monomer produces organosiloxane coatings with better wettability (less hydrophobic surface) compared to HMDSO and DEODMS films [1]. In vivo testing confirms that EOTMS-coated zirconia exhibits a slower inflammatory response and lower levels of polymorphonuclear cells and lymphocytes than alternative coatings [1]. Procurement of ETMS is indicated when the application requires improved osseointegration outcomes via controlled surface wettability and reduced peri-implant inflammation.

Solid Acid Catalyst Development for Petrochemical Alkylation

For catalyst researchers and petrochemical engineers developing solid acid catalysts for isobutane/1-butene alkylation, ETMS-mediated surface methylation of SBA-15 mesoporous silica (followed by Nafion impregnation) produces Me-SBA-15, which outperforms both conventional polar SBA-15 and commercial Nafion silica nanocomposite SAC-13 as a solid acid catalyst [1]. Procurement of ETMS is indicated when the application demands conversion of standard mesoporous silica into a high-performance hydrophobic catalyst support with enhanced alkylation activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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